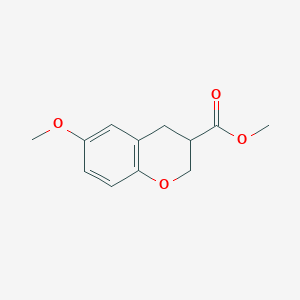

6-Methoxy-chroman-3-carboxylic acid methyl ester

Description

BenchChem offers high-quality 6-Methoxy-chroman-3-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-chroman-3-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-4,6,9H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERLGODIYDNVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696288 | |

| Record name | Methyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-68-1 | |

| Record name | Methyl 3,4-dihydro-6-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Methoxy-chroman-3-carboxylic acid methyl ester (CAS 885271-68-1): A Key Intermediate in Modern Drug Discovery

This technical guide provides an in-depth exploration of 6-Methoxy-chroman-3-carboxylic acid methyl ester, a pivotal building block in the synthesis of advanced therapeutic agents. With a focus on practical application for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and significant biological relevance of this compound, particularly as a precursor to potent and selective ROCK2 inhibitors.

Introduction: The Strategic Importance of the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an ideal starting point for the development of novel therapeutics. 6-Methoxy-chroman-3-carboxylic acid methyl ester, with its defined stereochemistry and functional handles, has emerged as a crucial intermediate, enabling the synthesis of complex molecules with high therapeutic potential. The methoxy group at the 6-position can enhance metabolic stability and modulate the electronic properties of the molecule, which can be advantageous in drug design[1].

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 6-Methoxy-chroman-3-carboxylic acid methyl ester is fundamental for its effective use in synthesis and downstream applications.

| Property | Value | Source |

| CAS Number | 885271-68-1 | Internal Database |

| Molecular Formula | C₁₂H₁₄O₄ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available |

Spectroscopic Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons as a singlet around δ 3.7-3.8 ppm, and the methyl ester protons as a singlet around δ 3.6-3.7 ppm. The aromatic protons on the chroman ring will appear in the aromatic region (δ 6.5-7.5 ppm), and the aliphatic protons of the chroman ring will be observed in the upfield region (δ 2.0-4.5 ppm) with specific splitting patterns corresponding to their coupling.[3][4]

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display a signal for the ester carbonyl carbon around δ 170-175 ppm. The carbons of the methoxy and methyl ester groups will resonate around δ 55-60 ppm. Aromatic and aliphatic carbons of the chroman core will appear in their respective characteristic regions.[5][6]

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration around 1735-1750 cm⁻¹. Other significant peaks will include C-O stretching vibrations for the ester and ether linkages, and C-H stretching vibrations for the aromatic and aliphatic moieties.[7][8][9]

-

Mass Spectrometry (MS): The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the methoxy or carbomethoxy groups.[10][11]

Synthesis and Purification: A Reliable and Scalable Approach

The synthesis of 6-Methoxy-chroman-3-carboxylic acid methyl ester is most effectively achieved through a two-step process, starting from the commercially available 6-methoxy-2H-chromene-3-carboxylic acid. This approach ensures high purity and stereochemical control, which is critical for its application in pharmaceutical synthesis.

Caption: Synthetic workflow for 6-Methoxy-chroman-3-carboxylic acid methyl ester.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of (S)-6-Methoxychroman-3-carboxylic acid

This procedure is adapted from a validated asymmetric synthesis of the parent carboxylic acid, a crucial building block for ROCK inhibitors.

-

Reaction Setup: To a solution of 6-methoxy-2H-chromene-3-carboxylic acid in methanol, add a suitable chiral ruthenium-BINAP catalyst.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 50-100 psi) and stir at a controlled temperature (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After completion, carefully vent the hydrogen. Remove the catalyst by filtration. Concentrate the filtrate under reduced pressure.

-

Purification: The crude (S)-6-methoxychroman-3-carboxylic acid can be purified by recrystallization or column chromatography to yield the desired enantiomerically enriched product.

Part 2: Methyl Esterification (Fischer Esterification)

The Fischer esterification is a classic and reliable method for converting carboxylic acids to their corresponding methyl esters.[12][13][14]

-

Reaction Setup: Dissolve the (S)-6-methoxychroman-3-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-methoxy-chroman-3-carboxylic acid methyl ester can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate.

Biological Significance and Application in Drug Discovery

While the direct biological activity of 6-Methoxy-chroman-3-carboxylic acid methyl ester is not extensively documented, its paramount importance lies in its role as a key intermediate for the synthesis of highly potent and selective drug candidates.

Application in the Development of ROCK2 Inhibitors:

Rho-associated coiled-coil containing protein kinase (ROCK) is a well-validated therapeutic target for a range of diseases, including cardiovascular disorders, glaucoma, and neurological conditions. The development of isoform-selective ROCK inhibitors is a significant goal in medicinal chemistry to minimize off-target effects.

A seminal study by Pan et al. (2019) detailed the discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a potent and selective ROCK2 inhibitor with an IC₅₀ value of 3 nM.[15] The synthesis of this and other potent analogs relies on the availability of the enantiomerically pure (S)-6-methoxychroman-3-carboxylic acid, for which the corresponding methyl ester is a direct and stable precursor for amide coupling reactions.

Caption: The role of the target compound in the synthesis of ROCK2 inhibitors.

The methyl ester serves as a protected form of the carboxylic acid, which can be readily converted to the acid or activated for direct coupling with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. This strategic use of 6-methoxy-chroman-3-carboxylic acid methyl ester significantly streamlines the drug discovery process.

Conclusion

6-Methoxy-chroman-3-carboxylic acid methyl ester (CAS 885271-68-1) is a valuable and versatile intermediate in the field of medicinal chemistry. Its efficient synthesis and the strategic importance of its chroman scaffold make it an indispensable tool for the development of novel therapeutics. The demonstrated application of its parent carboxylic acid in the synthesis of highly potent and selective ROCK2 inhibitors underscores the significant potential of this compound in addressing unmet medical needs. This guide provides the necessary technical information for researchers to effectively utilize this key building block in their drug discovery and development programs.

References

- Jaita, S., Phakhodee, W., & Pattarawarapan, M. (2015). A convenient and efficient sonochemical method for methyl esterification of carboxylic acids. Synlett, 26(15), 2006-2008.

- Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 3157–3172.

- Pan, J., Yin, Y., Zhao, L., & Feng, Y. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1358–1365.

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of Fatty acid methyl esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

- Miliovsky, M., et al. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules, 27(14), 4567.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

- He, C. C., et al. (2021). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry, 32(10), 2748–2756.

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

JoVE. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved from [Link]

- Royal Society of Chemistry. (1976). Synthesis of some methoxy- and hydroxy-phenazine-1-carboxylic acids. J. Chem. Soc., Perkin Trans. 1, 2248-2251.

- MDPI. (2022).

-

The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. [Link]

- MDPI. (2020). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. Pharmaceutics, 12(11), 1056.

-

SciSpace. (n.d.). The NMR Spectra of Some Chroman Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Reddit. (2024, January 6). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. r/Chempros. [Link]

-

AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. scispace.com [scispace.com]

- 4. aocs.org [aocs.org]

- 5. mdpi.com [mdpi.com]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxy-chroman-3-carboxylic acid methyl ester

Introduction

6-Methoxy-chroman-3-carboxylic acid methyl ester is a heterocyclic organic compound belonging to the chroman family. The chroman scaffold is a privileged structure in medicinal chemistry, frequently found in a variety of natural products and pharmacologically active molecules. The strategic placement of a methoxy group on the aromatic ring and a methyl ester at the 3-position of the chroman core suggests its potential as a versatile intermediate in organic synthesis and a candidate for investigation in drug discovery programs. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications, with insights grounded in the established chemistry of related chroman derivatives.

Molecular Profile and Physicochemical Properties

The fundamental molecular characteristics of 6-Methoxy-chroman-3-carboxylic acid methyl ester have been established.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 885271-68-1 | [1] |

Synthesis and Chemical Reactivity

The synthesis of 6-Methoxy-chroman-3-carboxylic acid methyl ester would logically proceed from its corresponding carboxylic acid, 6-Methoxy-chroman-3-carboxylic acid. A standard and highly efficient method for this transformation is Fischer esterification.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target compound via Fischer esterification.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established esterification procedures and would require optimization for this specific substrate.

-

Reaction Setup: To a solution of 6-Methoxy-chroman-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for a period of 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel to afford the pure 6-Methoxy-chroman-3-carboxylic acid methyl ester.

The causality behind these steps lies in the acid-catalyzed nucleophilic acyl substitution mechanism of Fischer esterification. The protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst activates it towards nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester. The aqueous workup is critical for removing the catalyst and any unreacted carboxylic acid, ensuring the stability and purity of the final product.

Spectroscopic Characterization (Predicted)

While specific spectra for 6-Methoxy-chroman-3-carboxylic acid methyl ester are not publicly available, its key spectroscopic features can be predicted based on its functional groups and the known data for similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex, showing signals for the aromatic protons, the protons of the chroman ring system, the methoxy group, and the methyl ester group.

-

Aromatic Protons: Signals in the range of δ 6.5-7.0 ppm, with coupling patterns indicative of a trisubstituted benzene ring.

-

Chroman Ring Protons: A series of multiplets in the δ 2.5-4.5 ppm range corresponding to the diastereotopic protons at the C2, C3, and C4 positions.

-

Methoxy Protons: A sharp singlet at approximately δ 3.7-3.8 ppm.

-

Methyl Ester Protons: A sharp singlet around δ 3.6-3.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons: A set of signals between δ 110-160 ppm.

-

Chroman Ring Carbons: Signals for the aliphatic carbons of the chroman ring would appear in the δ 20-80 ppm range.

-

Methoxy Carbon: A signal around δ 55-56 ppm.

-

Methyl Ester Carbon: A signal in the δ 51-53 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the carbonyl group of the ester.

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.

-

C-O Stretches: Two distinct C-O stretching bands are expected, one in the 1250-1300 cm⁻¹ region and another in the 1000-1150 cm⁻¹ range.

-

Aromatic C-H and C=C Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

-

Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 222.24. Common fragmentation patterns for methyl esters would include the loss of the methoxy group (-OCH₃, M-31) and the carbomethoxy group (-COOCH₃, M-59).

Potential Applications in Research and Drug Development

The chroman framework is a key component in many biologically active compounds. The parent carboxylic acid of the title compound has been investigated in the context of developing potent and isoform-selective ROCK2 inhibitors, which are targets for various diseases.[2] The methoxy group, in particular, is a common feature in many approved drugs, where it can enhance binding to biological targets and improve pharmacokinetic properties.[3]

Given this context, 6-Methoxy-chroman-3-carboxylic acid methyl ester serves as a valuable intermediate for the synthesis of more complex molecules. The ester functionality can be readily converted into other functional groups, such as amides or can be reduced to an alcohol, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Workflow for Derivative Synthesis and Screening

Caption: Workflow for utilizing the target compound in the generation of a chemical library for biological screening.

Conclusion

6-Methoxy-chroman-3-carboxylic acid methyl ester is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is sparse in the public domain, its properties and reactivity can be reliably predicted based on the extensive knowledge of related chroman structures. Its utility as a synthetic intermediate for creating libraries of compounds for drug discovery, particularly in areas like kinase inhibition, makes it a molecule of interest for researchers in the pharmaceutical and life sciences industries. Further empirical studies on its synthesis, characterization, and application are warranted to fully explore its potential.

References

-

Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. (URL: [Link])

-

Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PubMed. (URL: [Link])

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000271). Human Metabolome Database. (URL: [Link])

-

Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. PubMed. (URL: [Link])

-

Benzene, pentyl-. NIST WebBook. (URL: [Link])

-

Characterization of the methoxy carbonyl radical formed via photolysis of methyl chloroformate at 193.3 nm. PubMed. (URL: [Link])

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. (URL: [Link])

-

Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. IAPC Journals. (URL: [Link])

-

amyl benzene. The Good Scents Company. (URL: [Link])

-

Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. ChemRxiv. (URL: [Link])

-

The role of the methoxy group in approved drugs. ResearchGate. (URL: [Link])

-

Expert-Inspired LLM Agents for Structure Elucidation from Infrared Spectra. arXiv. (URL: [Link])

-

N-Methoxy-N-methylcyanoformamide. Organic Syntheses. (URL: [Link])

-

Crystal Structure Analysis of Methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate. ResearchGate. (URL: [Link])

-

1-AMINO-2-METHYLPROPANE-2-THIOL-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: [Link])

-

Benzene, (1-methylpentyl)-. NIST WebBook. (URL: [Link])

-

Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1. ResearchGate. (URL: [Link])

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press. (URL: [Link])

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001875). Human Metabolome Database. (URL: [Link])

-

13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0014954). Human Metabolome Database. (URL: [Link])

Sources

- 1. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 2. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

"6-Methoxy-chroman-3-carboxylic acid methyl ester" commercial availability

An In-Depth Technical Guide to the Commercial Availability and Application of 6-Methoxy-chroman-3-carboxylic acid methyl ester

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chroman Scaffold in Modern Medicinal Chemistry

The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds. Its rigid, yet three-dimensional, structure provides an excellent framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. Within this class, 6-methoxy substituted chromans have garnered significant attention as key intermediates in the development of novel therapeutics, ranging from anticancer to antiepileptic agents.[1]

This guide focuses on a specific, high-value derivative: 6-Methoxy-chroman-3-carboxylic acid methyl ester (CAS No. 885271-68-1) . While not a therapeutic agent itself, this compound serves as a critical building block for advanced drug discovery programs. Its primary utility lies in its role as a precursor to potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key target in cardiovascular and neurological diseases.[2] This document provides a comprehensive overview of its commercial availability, quality control protocols, and its pivotal application in the synthesis of next-generation drug candidates.

Part 1: Core Compound Specifications

Accurate identification and characterization are paramount in chemical procurement. The target compound and its immediate precursor, the carboxylic acid, are often referenced in literature and supplier catalogs. The following table summarizes their key physicochemical properties.

| Property | 6-Methoxy-chroman-3-carboxylic acid methyl ester | 6-Methoxy-chroman-3-carboxylic acid |

| CAS Number | 885271-68-1[3] | 182570-26-9[4] |

| Molecular Formula | C₁₂H₁₄O₄[3] | C₁₁H₁₂O₄[4] |

| Molecular Weight | 222.24 g/mol [3] | 208.21 g/mol [4] |

| Appearance | Not specified; likely an oil or low-melting solid | Beige to cream crystalline powder[4] |

| Purity (Typical) | ≥95% (as specified by supplier) | ≥98% (HPLC)[4] |

| Storage Conditions | Store at 0-8 °C, protect from moisture | Store at 0-8 °C[4] |

Part 2: Commercial Availability and Strategic Procurement

The commercial landscape for 6-Methoxy-chroman-3-carboxylic acid methyl ester is primarily geared towards research and development quantities. It is not typically available in bulk as a commodity chemical. A field-proven insight for procurement is that the parent carboxylic acid is often more readily available and may be purchased as the starting material for in-house synthesis of the ester, affording greater control over purity and scale.

Table of Known Suppliers for the Methyl Ester (CAS 885271-68-1):

| Supplier | Contact Information | Notes |

|---|---|---|

| ShangHai Wisacheam Pharmaceutical Co., Ltd. | [3] | Supplier of fine chemicals and pharmaceutical intermediates. |

| JW & Y Pharmlab Co., Ltd. | [3] | Specializes in custom synthesis and catalog compounds. |

| Hangzhou MolCore BioPharmatech Co.,Ltd. | [3] | Provides a wide range of building blocks for R&D. |

Table of Known Suppliers for the Carboxylic Acid Precursor (CAS 182570-26-9):

| Supplier | Contact Information | Notes |

|---|

| Chem-Impex International, Inc. | | A well-established supplier for research chemicals, providing detailed specifications.[4] |

Disclaimer: Supplier information is subject to change. Researchers should verify availability directly with the listed vendors.

Part 3: Quality Control & In-House Validation: A Self-Validating System

Trustworthiness in chemical sourcing is achieved through rigorous verification. Upon receipt of either the methyl ester or its parent acid, a series of analytical tests are mandatory to confirm identity, purity, and structural integrity before its use in sensitive downstream applications. This constitutes a self-validating workflow.

Caption: Quality Control (QC) workflow for validating incoming starting material.

Experimental Protocol: Analytical Validation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Method: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H-NMR Analysis: For the 6-methoxy group, expect a sharp singlet at approximately δ 3.8-4.0 ppm.[5] The protons on the chroman scaffold will appear in the aromatic (δ 6.5-7.5 ppm) and aliphatic (δ 2.0-4.5 ppm) regions.

-

¹³C-NMR Analysis: Confirm the presence of the expected number of carbon signals, including the ester carbonyl (~170 ppm) and methoxy carbon (~55 ppm).

-

Causality: NMR is the gold standard for unambiguous structure elucidation, ensuring you are working with the correct regioisomer.

-

-

Mass Spectrometry (MS):

-

Objective: To verify the molecular weight.

-

Method: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) MS.

-

Analysis: Look for the [M+H]⁺ or [M+Na]⁺ adducts corresponding to the expected molecular weight (222.24 for the ester, 208.21 for the acid).

-

Causality: This provides rapid confirmation of the compound's elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine purity.

-

Method: Use a reverse-phase C18 column with a gradient elution system, typically water/acetonitrile or water/methanol with 0.1% trifluoroacetic acid (TFA) or formic acid. Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 254 nm).

-

Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak, with a target of ≥98%.[4]

-

Causality: HPLC is crucial for quantifying impurities that could interfere with subsequent reactions or biological assays.

-

Part 4: Application in Drug Discovery - Synthesis of ROCK2 Inhibitors

A primary application for this chemical is in the synthesis of selective ROCK2 inhibitors.[2] The general strategy involves the conversion of the parent carboxylic acid into an amide. The methyl ester is a key intermediate in this process, particularly when the acid itself is not amenable to direct amidation or for purification purposes.

Caption: Synthetic pathway from carboxylic acid to a bioactive amide via the methyl ester.

Experimental Protocol 1: Esterification (Synthesis of the Target Compound)

This protocol describes the conversion of the commercially available carboxylic acid to the title methyl ester, based on standard Fisher esterification principles.[6]

-

Setup: To a solution of 6-Methoxy-chroman-3-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methyl ester can be purified by flash column chromatography on silica gel if necessary.

Experimental Protocol 2: Amide Bond Formation

This protocol outlines the synthesis of a bioactive amide from the carboxylic acid, a key step in synthesizing compounds like those described in ROCK inhibitor research.[2][7]

-

Activation: Dissolve 6-Methoxy-chroman-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like HATU (1.1 eq) or EDC (1.2 eq) along with an amine base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

-

Coupling: Add the desired amine (R-NH₂, 1.1 eq) to the activated mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Dilute the reaction mixture with an appropriate organic solvent and wash with 1M HCl, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic phase, concentrate, and purify the resulting amide by flash chromatography or preparative HPLC to yield the final bioactive compound.

Conclusion

6-Methoxy-chroman-3-carboxylic acid methyl ester is a specialized, high-value chemical intermediate with demonstrable importance in modern drug discovery, particularly in the pursuit of selective ROCK2 inhibitors. While its direct commercial availability is limited to specialized chemical suppliers, its parent carboxylic acid is more accessible. For research and drug development professionals, the optimal strategy often involves procuring the parent acid and performing a well-controlled, in-house esterification. Rigorous analytical validation of all starting materials is non-negotiable to ensure the integrity and reproducibility of synthetic efforts. This guide provides the necessary technical framework for scientists to confidently source, validate, and utilize this key building block in their research endeavors.

References

-

Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors , PubMed, [Link]

- US4885383A - Process for the preparation of carboxylic acid methyl esters, Google P

-

6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 , PubChem, [Link]

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities , Dove Medical Press, [Link]

-

Synthesis of methoxy carboxylic acids , PrepChem.com, [Link]

- US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters, Google P

- US9162984B2 - Small-molecule modulators of melanin expression, Google P

-

Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid , Technical Disclosure Commons, [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.chemicalbook.com [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Methoxy-2H-chromene-3-carboxylic acid | 57543-62-1 | Benchchem [benchchem.com]

- 6. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 7. US9162984B2 - Small-molecule modulators of melanin expression - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Therapeutic Potential of 6-Methoxy-Chroman Derivatives

Foreword: Unlocking the Therapeutic Promise of the Chroman Scaffold

To my fellow researchers, scientists, and drug development professionals, this guide delves into the burgeoning therapeutic landscape of 6-methoxy-chroman derivatives. The chroman ring system, a privileged scaffold in medicinal chemistry, has long been recognized for its presence in a vast array of biologically active natural products. The strategic incorporation of a methoxy group at the 6-position of this scaffold has given rise to a class of compounds with significant potential in addressing a spectrum of pathological conditions. This document is not a mere compilation of existing data but a synthesis of technical insights and field-proven methodologies, designed to empower your research and development endeavors. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, providing a comprehensive resource for navigating the therapeutic applications of these promising molecules.

The 6-Methoxy-Chroman Core: A Foundation for Therapeutic Versatility

The fundamental structure of 6-methoxy-chroman provides a unique combination of electronic and steric properties that underpin its diverse biological activities. The fusion of a dihydropyran ring with a benzene ring creates a rigid, bicyclic system. The methoxy group at the 6-position, an electron-donating substituent, significantly influences the molecule's reactivity and its interactions with biological targets. This seemingly simple modification can enhance antioxidant capacity, modulate interactions with key enzymes, and influence pharmacokinetic properties.

Our exploration will focus on three primary therapeutic avenues where 6-methoxy-chroman derivatives have shown considerable promise: as potent antioxidants, as neuroprotective agents in the context of neurodegenerative diseases, and as modulators of the inflammatory response.

Antioxidant Applications: Quenching the Fires of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases. The 6-methoxy-chroman scaffold, particularly when hydroxylated, is a potent scavenger of free radicals.

Mechanism of Action: A Tale of Electron Donation

The primary antioxidant mechanism of 6-methoxy-chroman derivatives involves the donation of a hydrogen atom from a phenolic hydroxyl group (if present) to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring, a process that is enhanced by the electron-donating nature of the 6-methoxy group. This inherent stability prevents the propagation of radical chain reactions.

The antioxidant capacity of these derivatives can be quantitatively assessed using well-established in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Assessment of Antioxidant Activity

The efficacy of an antioxidant is often expressed as its IC50 value, the concentration required to inhibit a specific process by 50%. While extensive data for a broad series of 6-methoxy-chroman derivatives is still emerging, studies on related methoxylated flavonoids and chromenes provide valuable insights.

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |

| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | 14.31 | [1] |

| Butanol fraction of Macaranga hypoleuca | FRAP | 0.48 | [1] |

| Methanol extract of Morus alba (TSB) | DPPH | 57.25 | [2] |

| Methanol extract of Morus alba (TRB) | DPPH | 116.00 | [2] |

Note: Data for specific 6-methoxy-chroman derivatives is limited in publicly available literature. The table presents data from extracts known to contain methoxylated flavonoids and related compounds to illustrate the range of antioxidant potencies.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a robust and self-validating method for assessing the antioxidant capacity of 6-methoxy-chroman derivatives.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (6-methoxy-chroman derivative)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of test compound solutions: Prepare a series of dilutions of the test compound in methanol.

-

Assay: a. To each well of a 96-well plate, add 100 µL of the DPPH solution. b. Add 100 µL of the test compound solution at various concentrations. c. For the control, add 100 µL of methanol instead of the test compound. d. For the positive control, use a known antioxidant like ascorbic acid.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Causality and Self-Validation: The inclusion of a positive control provides a benchmark for antioxidant activity, ensuring the assay is performing correctly. The dose-dependent response of the test compound validates its antioxidant effect. The colorimetric readout provides a direct and quantifiable measure of radical scavenging.[3]

Neuroprotective Applications: Shielding the Brain from Degeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. 6-Methoxy-chroman derivatives have emerged as promising neuroprotective agents, acting through multiple mechanisms to mitigate neuronal damage.

Mechanism of Action: A Multi-pronged Defense

The neuroprotective effects of 6-methoxy-chroman derivatives are multifaceted and often involve a combination of antioxidant and anti-inflammatory actions. Key mechanisms include:

-

Inhibition of Oxidative Stress: As potent antioxidants, these compounds can neutralize ROS within the central nervous system, protecting neurons from oxidative damage.

-

Modulation of Inflammatory Pathways: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. 6-Methoxy-chroman derivatives can suppress the activation of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, thereby reducing the production of inflammatory cytokines like TNF-α and IL-6.[4][5]

-

Inhibition of Apoptosis: By mitigating oxidative stress and inflammation, these compounds can prevent the activation of apoptotic pathways, thereby promoting neuronal survival.

Quantitative Assessment of Neuroprotective Activity

The neuroprotective potential of these compounds is often evaluated in vitro using neuronal cell lines (e.g., SH-SY5Y, PC12) challenged with neurotoxins.

| Compound | Cell Line | Neurotoxin | IC50 / Protective Effect | Reference |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Primary rat cortical cells | Glutamate | IC50: 16.95 µM | [6] |

| Methoxyflavone derivatives | Primary rat cortical cells | Glutamate | Significant protection at 0.1-10 µM | [7] |

| Gallic Acid | SH-SY5Y cells | 6-OHDA | Protective effect > 50 µM | [2] |

Note: This table includes data on a 6-methoxy-chroman derivative and related methoxylated compounds to illustrate neuroprotective efficacy.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of 6-methoxy-chroman derivatives against 6-hydroxydopamine (6-OHDA)-induced toxicity, a common in vitro model for Parkinson's disease.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

6-hydroxydopamine (6-OHDA)

-

Test compound (6-methoxy-chroman derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium supplemented with FBS.

-

Treatment: a. Seed cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 24 hours. c. Induce neurotoxicity by adding 6-OHDA to the culture medium and incubate for another 24 hours.

-

Cell Viability Assessment (MTT Assay): a. Remove the culture medium and add MTT solution to each well. b. Incubate for 4 hours to allow the formation of formazan crystals. c. Solubilize the formazan crystals with DMSO. d. Measure the absorbance at 570 nm.

-

Data Analysis: Express cell viability as a percentage of the control (untreated cells) and determine the EC50 value of the test compound.

Causality and Self-Validation: The use of a known neurotoxin (6-OHDA) establishes a clear cause-and-effect relationship. A dose-dependent increase in cell viability with the test compound demonstrates its protective effect. The MTT assay provides a reliable and quantifiable measure of cell viability, a direct indicator of neuroprotection.[2]

Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB signaling pathway is a critical regulator of inflammation. Its inhibition by 6-methoxy-chroman derivatives represents a key neuroprotective mechanism.

Caption: Inhibition of the NF-κB signaling pathway by 6-methoxy-chroman derivatives.

Anti-inflammatory Applications: Taming the Inflammatory Cascade

Chronic inflammation is a contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. 6-Methoxy-chroman derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.

Mechanism of Action: Targeting Key Inflammatory Players

The anti-inflammatory effects of these compounds are largely attributed to their ability to:

-

Inhibit Pro-inflammatory Cytokine Production: 6-Methoxy-chroman derivatives can suppress the expression and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5]

-

Modulate Enzyme Activity: Some derivatives can inhibit the activity of enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potency of 6-methoxy-chroman derivatives can be determined by measuring their ability to inhibit cytokine production in immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | Stimulant | Cytokine Inhibited | IC50 | Reference |

| Aucubin | RBL-2H3 | Antigen | TNF-α | 0.101 µg/mL | [4] |

| Aucubin | RBL-2H3 | Antigen | IL-6 | 0.19 µg/mL | [4] |

| Isomallotochromanol | RAW 264.7 | LPS | TNF-α / IL-6 | 0.7 - 30 µM | [8] |

Note: This table includes data on related compounds to illustrate the potential for cytokine inhibition.

Experimental Protocol: Inhibition of TNF-α Production in RAW 264.7 Macrophages

This protocol describes a method for evaluating the anti-inflammatory activity of 6-methoxy-chroman derivatives.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Test compound (6-methoxy-chroman derivative)

-

ELISA kit for mouse TNF-α

Procedure:

-

Cell Culture and Treatment: a. Seed RAW 264.7 cells in a 96-well plate. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collection of Supernatant: Collect the cell culture supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production and determine the IC50 value of the test compound.

Causality and Self-Validation: The use of LPS, a potent inducer of inflammation, provides a clear stimulus. A dose-dependent decrease in TNF-α production in the presence of the test compound validates its anti-inflammatory effect. The specificity of the ELISA ensures accurate quantification of the target cytokine.

Experimental Workflow: From Synthesis to Biological Evaluation

Caption: A generalized experimental workflow for the development of 6-methoxy-chroman derivatives.

Synthesis and Structure-Activity Relationships (SAR): Designing for Efficacy

The therapeutic potential of 6-methoxy-chroman derivatives can be fine-tuned through strategic chemical modifications. Understanding the relationship between chemical structure and biological activity is paramount for rational drug design.

General Synthesis of 6-Methoxy-Chroman-4-ones

A common and versatile method for the synthesis of the 6-methoxy-chroman-4-one scaffold involves the reaction of an o-hydroxyarylcarbonyl compound with a carbonyl compound in the presence of an amine.[9]

General Protocol:

-

Reaction Setup: In a round-bottom flask, combine the o-hydroxyarylcarbonyl compound (e.g., 2'-hydroxy-5'-methoxyacetophenone) and a suitable carbonyl compound.

-

Solvent and Catalyst: Dissolve the reactants in an appropriate solvent (e.g., toluene) and add a secondary amine catalyst (e.g., pyrrolidine).

-

Reaction Conditions: The reaction can often proceed at room temperature or with gentle heating. In some cases, removal of water using a Dean-Stark apparatus may be necessary to drive the reaction to completion.

-

Workup: After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent.

-

Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired 6-methoxy-chroman-4-one derivative.

Structure-Activity Relationship Insights

While a comprehensive SAR for a large library of 6-methoxy-chroman derivatives is an area of active research, some general principles can be inferred from studies on related flavonoids and chromanones:

-

Hydroxyl Groups: The presence and position of hydroxyl groups are critical for antioxidant activity. A hydroxyl group at the 5 or 7 position, in conjunction with the 6-methoxy group, can significantly enhance radical scavenging capacity.

-

Substitution at C2 and C3: Modifications at the C2 and C3 positions of the dihydropyran ring can influence the molecule's interaction with specific biological targets, thereby affecting its neuroprotective and anti-inflammatory properties. For instance, the nature of the substituent at C2 can impact the selectivity for certain enzymes.[10][11]

-

Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the nature of the substituents, plays a crucial role in its ability to cross cell membranes and the blood-brain barrier, a key consideration for neuroprotective agents.

Conclusion and Future Directions

The 6-methoxy-chroman scaffold represents a highly promising platform for the development of novel therapeutics. The derivatives of this core structure have demonstrated significant potential as antioxidants, neuroprotective agents, and anti-inflammatory compounds. The insights provided in this guide, from mechanistic understanding to practical experimental protocols, are intended to facilitate further research in this exciting field.

Future investigations should focus on the synthesis and systematic evaluation of a broader range of 6-methoxy-chroman derivatives to establish more detailed structure-activity relationships. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their translation into clinical applications. The continued exploration of this versatile scaffold holds the key to unlocking new and effective treatments for a host of debilitating diseases.

References

-

Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6937-6949. [Link]

-

Narayana, B., et al. (2011). 2-(4-Chlorophenyl)-6-methoxychroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1748. [Link]

-

Jeong, H. J., et al. (2002). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. Cytokine, 20(4), 147-153. [Link]

-

Kim, D. H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(11), 2825. [Link]

-

Boughendjioua, H., et al. (2017). IC 50 values of the DPPH free radical scavenging, FRAP, and β-carotene-linoleate assays of cubeba pepper fruit's essential oil. ResearchGate. [Link]

-

Oinonen, P., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6937-6949. [Link]

- Kabbe, H. J., & Heitzer, H. (1984). Chroman-4-ones and process for preparing same.

-

Khan, I., et al. (2013). A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae). BMC Research Notes, 6, 24. [Link]

-

Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. E3S Web of Conferences, 503, 07005. [Link]

-

Lall, N., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9573-9585. [Link]

-

Khan, I., et al. (2020). Identification of potential TNF-α inhibitors: from in silico to in vitro studies. Scientific Reports, 10(1), 21063. [Link]

-

Sulastri, E., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Scientifica (Cairo), 2022, 5935391. [Link]

-

Van der Westhuizen, J. H., et al. (2011). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Bioorganic & Medicinal Chemistry Letters, 21(16), 4844-4847. [Link]

-

García-Lafuente, A., et al. (2024). In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one as a Candidate IL-1R and TNF-R Inhibitor. Journal of Materials in Life Sciences, 1(1). [Link]

-

Kumar, S., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its derivatives as potent anti-inflammatory and analgesic agent. International Journal of Health Sciences, 6(S4), 11898-11911. [Link]

-

Jeong, H. J., et al. (2002). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. Cytokine, 20(4), 147-153. [Link]

-

Wibowo, D. P., et al. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]

-

Tarozzi, A., et al. (2010). Neuroprotective Effects of Erucin against 6-Hydroxydopamine-Induced Oxidative Damage in a Dopaminergic-like Neuroblastoma Cell Line. International Journal of Molecular Sciences, 11(11), 4543-4557. [Link]

-

Wang, J. P., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters, 36, 127822. [Link]

-

Rhodium. (n.d.). Synthesis of 4-Methoxyphenol. Rhodium Drug Synthesis Archive. [Link]

-

Wattanathorn, J., et al. (2007). Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells. Neuroscience Letters, 411(3), 257-261. [Link]

-

Tian, Q., et al. (2009). Inhibition of tumor necrosis factor-alpha-induced interleukin-6 expression by telmisartan through cross-talk of peroxisome proliferator-activated receptor-gamma with nuclear factor kappaB and CCAAT/enhancer-binding protein-beta. Hypertension, 53(5), 798-804. [Link]

-

Chaurasiya, N. D., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 57. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Neuroprotective Effects of Polysaccharides and Gallic Acid from Amauroderma rugosum against 6-OHDA-Induced Toxicity in SH-SY5Y Cells [mdpi.com]

- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US4479007A - Chroman-4-ones and process for preparing same - Google Patents [patents.google.com]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Elucidating the Structure of 6-Methoxy-chroman-3-carboxylic acid methyl ester through Comprehensive 1H and 13C NMR Spectroscopy

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of molecular structures in organic chemistry.[1] For professionals in pharmaceutical research and drug development, a precise understanding of a molecule's three-dimensional structure is fundamental to elucidating its biological activity and advancing medicinal chemistry programs. This application note provides a detailed guide to the assignment of the ¹H and ¹³C NMR spectra of 6-Methoxy-chroman-3-carboxylic acid methyl ester , a key heterocyclic scaffold.

While experimental spectra for this specific molecule are not publicly available, this guide will present a comprehensive analysis based on established NMR principles and data from structurally analogous compounds. We will dissect the expected chemical shifts, coupling constants, and through-space correlations to provide a robust framework for researchers encountering this or similar chroman derivatives.

Molecular Structure and Numbering

A clear understanding of the molecular framework is paramount for accurate spectral assignment. The structure of 6-Methoxy-chroman-3-carboxylic acid methyl ester with the IUPAC numbering convention is presented below.

Caption: Molecular structure and numbering of 6-Methoxy-chroman-3-carboxylic acid methyl ester.

Experimental Protocols: A Validated Approach

For the acquisition of high-quality NMR data for compounds like 6-Methoxy-chroman-3-carboxylic acid methyl ester, a standardized protocol is essential for reproducibility and accuracy.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of non-polar to moderately polar organic molecule. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if higher polarity is required. The choice of solvent can slightly influence chemical shifts.

-

Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.

-

Sample Filtration: To ensure the best possible spectral resolution by minimizing paramagnetic impurities and solid particles, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve good signal dispersion, which is particularly important for resolving the aromatic and aliphatic protons.

-

¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon. A wider spectral width is necessary compared to ¹H NMR.

-

2D NMR: To confirm assignments, a suite of 2D NMR experiments is highly recommended:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is invaluable for confirming stereochemistry and the relative orientation of substituents.

-

Predicted ¹H NMR Spectral Data and Assignments

The predicted ¹H NMR spectrum of 6-Methoxy-chroman-3-carboxylic acid methyl ester in CDCl₃ is detailed below. The chemical shifts are estimated based on established substituent effects and data from analogous chroman and ester-containing compounds.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-5 | ~ 6.85 | d | J ≈ 8.5 Hz | Ortho to the electron-donating ether oxygen (O1) and meta to the methoxy group. |

| H-7 | ~ 6.70 | dd | J ≈ 8.5, 2.5 Hz | Ortho to the strongly electron-donating methoxy group, resulting in significant shielding. Coupled to both H-5 and H-8. |

| H-8 | ~ 6.65 | d | J ≈ 2.5 Hz | Ortho to the methoxy group and meta to the ether oxygen (O1), showing shielding. |

| H-2 | ~ 4.20 | m | - | Methylene protons on a carbon adjacent to an ether oxygen, expected to be diastereotopic. |

| H-4 | ~ 2.90 | m | - | Methylene protons benzylic and adjacent to a stereocenter, expected to be diastereotopic and complex. |

| H-3 | ~ 3.10 | m | - | Methine proton at a stereocenter, coupled to the adjacent methylene protons at C-2 and C-4. |

| 6-OCH₃ | ~ 3.78 | s | - | Aromatic methoxy group protons typically appear as a sharp singlet in this region. |

| COOCH₃ | ~ 3.75 | s | - | Ester methyl protons are also a sharp singlet, often very close to the aromatic methoxy signal. |

Analysis of the Predicted ¹H NMR Spectrum

-

Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons (H-5, H-7, and H-8) will form an AMX spin system. The electron-donating methoxy group at C-6 and the ether oxygen at O-1 will shield the aromatic protons, shifting them upfield compared to benzene (7.36 ppm). The ortho and para relationships to these activating groups will dictate the precise chemical shifts.

-

Aliphatic Region (δ 2.5-4.5 ppm): The protons on the heterocyclic ring (H-2, H-3, and H-4) will exhibit complex splitting patterns due to their diastereotopic nature and mutual coupling. The protons at C-2 are adjacent to the ether oxygen and will be the most downfield of the aliphatic signals. The C-4 protons are benzylic and will also be deshielded. The methine proton at C-3 is at a chiral center, further complicating the splitting of the adjacent methylene protons.

-

Singlets (δ 3.7-3.8 ppm): The two methyl groups, one from the methoxy substituent and the other from the methyl ester, will each appear as sharp singlets, as they have no adjacent protons to couple with. Their chemical shifts are expected to be very similar, and 2D HMBC or NOESY experiments would be crucial for definitive assignment.

Predicted ¹³C NMR Spectral Data and Assignments

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is summarized below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C=O | ~ 172 | The carbonyl carbon of the methyl ester.[2] |

| C-6 | ~ 154 | Aromatic carbon attached to the electron-donating methoxy group. |

| C-8a | ~ 148 | Aromatic carbon attached to the ether oxygen. |

| C-4a | ~ 122 | Quaternary aromatic carbon. |

| C-5 | ~ 117 | Aromatic CH ortho to the ether oxygen. |

| C-7 | ~ 114 | Aromatic CH ortho to the methoxy group. |

| C-8 | ~ 113 | Aromatic CH para to the ether oxygen and ortho to the methoxy group. |

| C-2 | ~ 67 | Aliphatic carbon attached to the ether oxygen. |

| 6-OCH₃ | ~ 55.8 | Carbon of the aromatic methoxy group. |

| COOCH₃ | ~ 52.5 | Carbon of the ester methyl group.[3] |

| C-3 | ~ 40 | Aliphatic methine carbon. |

| C-4 | ~ 28 | Aliphatic methylene carbon (benzylic). |

Analysis of the Predicted ¹³C NMR Spectrum

-

Downfield Region (δ > 100 ppm): The most downfield signal will be the carbonyl carbon of the ester group. The aromatic carbons attached to oxygen (C-6 and C-8a) will also be significantly downfield due to the deshielding effect of the electronegative oxygen atoms. The remaining aromatic carbons will appear in the typical aromatic region.

-

Upfield Region (δ < 80 ppm): The aliphatic carbons will be found in the upfield region of the spectrum. The carbon at C-2, being attached to the ether oxygen, will be the most downfield of this group. The two methyl carbons (from the methoxy and methyl ester groups) will be at similar chemical shifts, with the methoxy carbon typically slightly more downfield.

Workflow for Spectral Assignment

The following workflow, visualized in the diagram below, outlines a logical approach to assigning the NMR spectra of 6-Methoxy-chroman-3-carboxylic acid methyl ester, leveraging a combination of 1D and 2D NMR techniques.

Caption: A logical workflow for the complete NMR spectral assignment of the target molecule.

Conclusion

This application note provides a detailed, albeit predictive, guide to the ¹H and ¹³C NMR spectral assignments for 6-Methoxy-chroman-3-carboxylic acid methyl ester. By leveraging fundamental NMR principles and comparative data from structurally related molecules, a robust and logical assignment can be achieved. The presented protocols for sample preparation and data acquisition represent best practices in the field, ensuring high-quality, reproducible results. For researchers in drug discovery and development, a thorough understanding and application of these NMR techniques are indispensable for the accurate structural characterization of novel chemical entities.

References

-

Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E. [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

-

NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

Application Notes & Protocols: 6-Methoxy-chroman-3-carboxylic acid methyl ester as a Versatile Synthetic Intermediate

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of the Chroman Scaffold

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds, including flavonoids and tocopherols (Vitamin E). Its inherent structural rigidity and defined stereochemistry make it an excellent starting point for the synthesis of targeted therapeutic agents. Within this class, 6-Methoxy-chroman-3-carboxylic acid and its methyl ester derivative have emerged as particularly valuable intermediates. The methoxy group at the 6-position significantly influences the molecule's electronic properties and lipophilicity, which can enhance pharmacokinetic profiles, such as cell membrane permeability.[1]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of 6-Methoxy-chroman-3-carboxylic acid methyl ester. We will delve into its synthesis, key transformations, and application in the development of targeted therapeutics, supported by detailed protocols and mechanistic insights.

Physicochemical Properties of the Intermediate

A thorough understanding of the starting material's properties is fundamental to its successful application.

| Property | Value | Reference |

| CAS Number | 885271-68-1 | [2] |

| Molecular Formula | C₁₂H₁₄O₄ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | Beige to cream crystalline powder | [3] |

| Purity | ≥ 98% (by HPLC) | [3] |

| Storage Conditions | Store at 0-8 °C | [3] |

Part 1: Synthesis of the Core Intermediate

The preparation of racemic 6-Methoxy-chroman-3-carboxylic acid methyl ester is typically achieved through a multi-step sequence that begins with readily available starting materials. A common and efficient strategy involves the formation of a coumarin derivative, followed by reduction and esterification. This process provides a reliable supply of the key intermediate for subsequent derivatization.

Synthetic Workflow Overview

The causality behind this synthetic route is rooted in established, high-yielding transformations. The Knoevenagel condensation provides a robust method for forming the coumarin core. Subsequent selective reduction of the α,β-unsaturated lactone to the corresponding chroman is a critical step, often achieved through catalytic hydrogenation.

Caption: General synthetic workflow for the target intermediate.

Part 2: Application in Bioactive Molecule Synthesis

The true utility of 6-Methoxy-chroman-3-carboxylic acid and its methyl ester lies in their function as versatile scaffolds for generating libraries of bioactive molecules.[3] The carboxylic acid moiety is a prime functional handle for derivatization, most commonly through amidation reactions to explore structure-activity relationships (SAR).

Application Focus: Development of ROCK2 Inhibitors

A compelling example of this intermediate's application is in the discovery of potent and selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitors.[4] ROCK isoforms (ROCK1 and ROCK2) are implicated in various diseases, and isoform-selective inhibitors are highly sought after to minimize off-target effects. Research has demonstrated that amide derivatives of the chiral (S)-6-methoxy-chroman-3-carboxylic acid can exhibit high potency and selectivity for ROCK2.[4]

Specifically, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was identified as a highly potent ROCK2 inhibitor with an IC₅₀ value of 3 nM and a 22.7-fold selectivity over ROCK1.[4] This highlights the critical role of the chroman scaffold and the amide linkage in achieving this remarkable biological activity.

Workflow for Amide Library Synthesis

The general workflow involves the coupling of the carboxylic acid (obtained from the hydrolysis of the methyl ester intermediate) with a diverse range of amines using standard peptide coupling agents.

Caption: Derivatization workflow for generating amide libraries.

Protocol 1: General Amide Coupling Procedure

This protocol describes a standard method for coupling 6-Methoxy-chroman-3-carboxylic acid with an amine.

Materials:

-

6-Methoxy-chroman-3-carboxylic acid

-

Target amine (1.1 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve 6-Methoxy-chroman-3-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Add the target amine (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) in one portion. The causality for using HATU is its high efficiency as a coupling agent, minimizing side reactions and racemization.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This washing sequence is crucial to remove unreacted acid, coupling reagents, and DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Part 3: The Critical Role of Chirality

The carbon at the 3-position of the chroman ring is a stereocenter. As demonstrated in the case of the ROCK2 inhibitors, the biological activity is often enantiomer-specific.[4] Therefore, the ability to resolve the racemic intermediate into its individual (S) and (R) enantiomers is paramount for developing stereochemically pure drug candidates.